methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The process involves targeting FGFRs (Fibroblast Growth Factor Receptors), which play an essential role in various types of tumors . One of the derivatives, compound 4h, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using InChI (IUPAC International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations . These notations provide a way to represent the structure of a chemical compound in a textual format .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are typically related to their biological activities . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques . For instance, the empirical formula, molecular weight, and other properties can be determined .科学的研究の応用
Kinase Inhibition for Cancer Treatment
This compound is a kinase inhibitor and has been used in the treatment of symptomatic tenosynovial giant cell tumor (TGCT) . It acts by inhibiting multiple receptor tyrosine kinases, including CSF-1R , c-Kit , and Flt-3 . The FDA approved the drug pexidartinib , which contains this compound, in 2019 .
Crystal Structure Analysis
The crystal structure of pexidartinib dihydrochloride has been determined, which is valuable for understanding the drug’s interactions at the molecular level . Knowledge of the crystal structure aids in the investigation of biological and physicochemical properties, which is crucial for the development of new pharmaceuticals .
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds , particularly those with a pyrrolopyridine structure . These structures are significant due to their similarity to purine bases, which are fundamental components of DNA and RNA.
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines: , which can be synthesized from this compound, have a wide range of biomedical applications . They are studied for their potential in treating various diseases due to their structural similarity to biological molecules.
Diabetes Management
Compounds derived from this chemical have shown efficacy in reducing blood glucose levels . This application is promising for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes and diabetes as a consequence of obesity .
Anti-Hyperlipidemia Activity
The compound’s derivatives may find application in treating hyperlipidemia and related cardiovascular diseases due to their ability to modulate blood glucose and lipid levels .
Antihypertensive Effects
Due to its impact on blood glucose levels, the compound could also be beneficial in managing hypertension . Controlling hypertension is crucial for preventing heart diseases and strokes.
Oncology Research
Research has been conducted on the effects of derivatives of this compound on the migration and invasion abilities of cancer cells . This is particularly relevant for understanding and potentially inhibiting the metastasis of tumors.
作用機序
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is related to their inhibitory activity against FGFRs . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-7-2-4-11-9-8(7)3-5-12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLZFZRXJCYGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=NC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。